[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid
Overview
Description
[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid: is a complex organic compound that features both a pyrazole and a benzimidazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a variety of biological targets . For instance, imidazole derivatives have been reported to interact with tyrosine-protein phosphatase .
Mode of Action
Imidazole and pyrazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and electrostatic interactions . The presence of two nitrogen atoms in these compounds reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
For instance, imidazole derivatives have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound’s molecular weight of 25626 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Result of Action
For instance, imidazole derivatives have been reported to have a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Moiety: This can be achieved by reacting 1-methylhydrazine with an appropriate β-dicarbonyl compound under acidic conditions.
Formation of the Benzimidazole Moiety: This involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under high-temperature conditions.
Coupling of the Two Moieties: The final step involves coupling the pyrazole and benzimidazole moieties through an acetic acid linker. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or benzimidazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid: can be compared with other similar compounds such as:
Quinoxaline Derivatives: These compounds also contain nitrogen heterocycles and are known for their biological activities.
Pyrazole Derivatives: Compounds like 2-(5-methyl-1H-pyrazol-1-yl)acetamide have shown significant biological activities.
The uniqueness of This compound lies in its dual heterocyclic structure, which may confer unique biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
2-[2-(1-methylpyrazol-3-yl)benzimidazol-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-7-6-10(15-16)13-14-9-4-2-3-5-11(9)17(13)8-12(18)19/h2-7H,8H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJLMPQODVXEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=CC=CC=C3N2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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